Technical Monograph: [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol
Technical Monograph: [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol
Topic: [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol Chemical Structure Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
The "Swiss Army Knife" Scaffold for Allosteric Phosphatase and Kinase Inhibition [1]
Executive Summary
The molecule [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol (C₁₁H₁₇N₃O) represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1] It combines a polar, hydrogen-bonding "warhead" (the 2-aminopyridine moiety) with a rigid, aliphatic spacer (piperidine) and a modifiable handle (primary alcohol).[1][2] This structure is ubiquitous in the design of allosteric inhibitors for SHP2 (PTPN11) , a critical oncogenic phosphatase, and has applications in PROTAC linker design due to its defined vector geometry.[2]
This guide details the structural logic, synthetic pathways, and experimental protocols required to utilize this scaffold effectively in drug discovery campaigns.[2]
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]
Structural Nomenclature
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IUPAC Name: [1-(6-aminopyridin-3-yl)piperidin-4-yl]methanol[1]
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Common Descriptors: Aminopyridine-piperidine linker; SHP2-binding motif.[1]
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Molecular Formula: C₁₁H₁₇N₃O
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Molecular Weight: 207.27 g/mol
Key Properties Table
| Property | Value (Approx.) | Significance in Drug Design |
| LogP | 0.8 – 1.2 | Ideal for oral bioavailability; falls within Lipinski's Rule of 5.[1] |
| TPSA | ~65 Ų | High polarity suggests good solubility but requires optimization for BBB penetration.[2] |
| pKa (Pyridine N) | ~6.8 | The amino group at C6 increases electron density, making the ring nitrogen more basic than unsubstituted pyridine.[2] |
| H-Bond Donors | 3 (NH₂, OH) | Critical for anchoring the molecule in the solvent-exposed or allosteric pockets.[1] |
| Rotatable Bonds | 2 | Low flexibility confers entropic advantage upon binding.[2] |
Medicinal Chemistry Utility: The "Anchor" Mechanism[2]
This molecule is not merely a passive linker; it is an active pharmacophore.[2] Its utility is best understood through its role in SHP2 allosteric inhibition (e.g., analogs of SHP099).[2]
Pharmacophore Mapping[1][2]
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The 2-Aminopyridine Head: Mimics the adenine ring of ATP or interacts with specific acidic residues (Glu/Asp) in the target protein via a bidentate hydrogen bond motif (Donor-Acceptor).[1][2]
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The Piperidine Core: Forces the molecule into a specific vector, bridging the allosteric "tunnel" in proteins like SHP2.[2]
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The Methanol Tail: Serves as a solvent-exposed handle. It is often oxidized to an acid or coupled to solubilizing groups (morpholines, piperazines) to tune DMPK properties.[2]
Pathway Visualization (Graphviz)
The following diagram illustrates the role of this scaffold in the SHP2 signaling cascade and its synthetic utility.
Caption: Figure 1.[1] Dual utility of the scaffold: stabilizing the inactive conformation of SHP2 and serving as a versatile synthetic handle for PROTACs and library generation.[2]
Synthetic Protocols
Synthesizing this molecule requires coupling an electron-rich amine (piperidine) with an electron-rich aromatic ring (aminopyridine).[1] A direct SNAr reaction is difficult due to the deactivating effect of the amino group on the pyridine.[2] Therefore, two primary routes are recommended.
Route A: The Robust Scale-Up Route (SNAr + Reduction)
This method is preferred for multi-gram scale-up because it avoids expensive palladium catalysts and uses cheaper starting materials.[1]
Step 1: Nucleophilic Aromatic Substitution
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Reactants: 5-Bromo-2-nitropyridine + Piperidin-4-yl-methanol.[1]
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Mechanism: The nitro group strongly activates the pyridine ring for SNAr at the 5-position (or 3-position depending on numbering convention; usually 5-bromo-2-nitro is used to get the 1-(6-nitro...) product).[1] Correction: To get the 1-(6-aminopyridin-3-yl) product, we need to displace a halogen at the 5-position of a 2-nitropyridine.[1]
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Conditions: 80–100°C, 4–6 hours.[2]
Step 2: Nitro Reduction
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Reactants: Intermediate Nitro-adduct.[1]
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Reagents: Fe powder/NH₄Cl (classic) or H₂/Pd-C (catalytic hydrogenation).[1][2]
Route B: The Direct Catalytic Route (Buchwald-Hartwig)
Preferred for library synthesis where the aminopyridine starting material is already available.[1][2]
Protocol:
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Charge Vessel: Add 5-Bromo-2-aminopyridine (1.0 eq), Piperidin-4-yl-methanol (1.2 eq), and NaOBu-t (1.5 eq) to a reaction vial.
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Catalyst System: Add Pd₂(dba)₃ (0.02 eq) and Xantphos or RuPhos (0.04 eq).[1][2]
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Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).
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Reaction: Degas with Nitrogen/Argon. Seal and heat to 100°C for 12 hours.
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Workup: Filter through Celite, concentrate, and purify via flash chromatography (DCM:MeOH 9:1).
Synthetic Workflow Diagram
Caption: Figure 2. Comparison of the Two-Step SnAr Route (Left) vs. the One-Step Catalytic Route (Right).
Experimental Validation & Quality Control
To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.
NMR Characterization (Expected Signals in DMSO-d6)
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Pyridine Ring:
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Amino Group:
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Piperidine Ring:
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Methanol Group:
Storage and Stability[2][3]
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Oxidation: The primary alcohol is susceptible to slow oxidation to the carboxylic acid if stored in solution with air exposure.[2] Store as a solid at -20°C.
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Light Sensitivity: Aminopyridines can undergo photo-degradation.[1] Store in amber vials.
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Hygroscopicity: The molecule is moderately hygroscopic due to the H-bond donor/acceptor count. Desiccators are required for long-term storage.[1]
References
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Chen, Y. N., et al. (2016).[2] "Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor." Journal of Medicinal Chemistry, 59(17), 7773-7782.[1][2] Link[1][2]
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LaMarche, M. J., et al. (2020).[2][3] "Identification of SHP099: A Potent, Allosteric Inhibitor of the Oncogenic Phosphatase SHP2."[2][4] Journal of Medicinal Chemistry. (Contextual reference for the aminopyridine-piperidine scaffold).
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Bagdanoff, J. T., et al. (2019).[2] "Optimization of a Fused Bicyclic SHP2 Inhibitor." Journal of Medicinal Chemistry, 62(4), 1781–1792.[2] (Demonstrates the utility of the piperidine linker).
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PubChem Compound Summary. "1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol."[1] Link
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Surry, D. S., & Buchwald, S. L. (2008).[2] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361.[1][2] (Reference for the coupling protocol).
